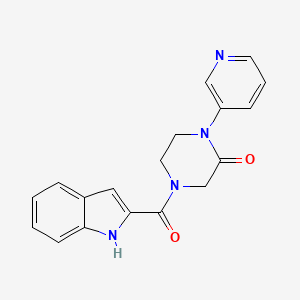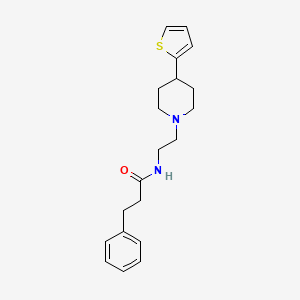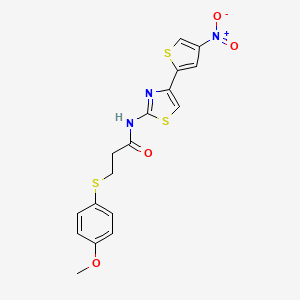
N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis of novel heterocyclic compounds derived from similar complex molecules has been a significant area of interest in medicinal chemistry. These synthesized compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have shown promising anti-inflammatory, analgesic, and COX-2 inhibitory activities. These activities suggest potential applications in designing new therapeutic agents aimed at treating conditions like inflammation and pain. The compounds' ability to inhibit COX-2 selectively, with significant analgesic and anti-inflammatory effects, underscores their potential as lead compounds in drug discovery processes (Abu‐Hashem et al., 2020).
Anticancer and Antimicrobial Applications
Another research avenue involves the synthesis and evaluation of pyrazolopyrimidine derivatives for their cytotoxic and antimicrobial properties. These compounds have been tested against various cancer cell lines, showing potential as anticancer agents. Their activity against Ehrlich Ascites Carcinoma (EAC) cells indicates the compounds' efficacy in inhibiting tumor growth, highlighting the chemical structure's relevance in developing new anticancer therapies (Hassan et al., 2014).
Antitumor Activity
The potential antitumor activity of molecules with similar structures, such as dasatinib, a well-known antitumor agent, emphasizes the importance of these compounds in therapeutic applications. Dasatinib's synthesis involves complex chemical reactions starting from chloro-methylaniline, leading to a potent antitumor agent effective in various models. This pathway showcases the potential of designing and synthesizing new drugs based on complex chemical structures for cancer treatment (Zang Jia-liang et al., 2009).
Dual-action Hypoglycemic Agents
Research into N-(pyrimidin-4-yl)thiazol-2-amine derivatives illustrates the diverse applications of these compounds in treating metabolic disorders. These derivatives have been evaluated as dual-action hypoglycemic agents, activating both glucokinase (GK) and PPARγ. Their efficacy in lowering glucose levels in animal models underscores their potential in developing new treatments for diabetes and related metabolic conditions (Song et al., 2011).
Wirkmechanismus
Target of Action
Similar compounds have been reported to targetCathepsin S , a human enzyme . This enzyme plays a crucial role in the degradation of proteins in lysosomes, a type of cell organelle. It is involved in various biological processes, including antigen presentation and collagen turnover.
Mode of Action
It’s likely that the compound interacts with its target throughhydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been reported to influence various pathways, including those involved ininflammation and pain sensation .
Pharmacokinetics
Similar compounds have been reported to havesignificant bioavailability .
Result of Action
Similar compounds have been reported to exhibitanti-inflammatory and analgesic activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2S/c1-11-10-15(22-13-4-6-14(27-3)7-5-13)23-18(21-11)20-9-8-19-17(26)16-12(2)24-25-28-16/h4-7,10H,8-9H2,1-3H3,(H,19,26)(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQAWSTZGJGZOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2=C(N=NS2)C)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B2859004.png)
![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2859005.png)




![2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2859012.png)


![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2859021.png)

![2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline](/img/structure/B2859023.png)
![N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide](/img/structure/B2859024.png)

